molecular formula C16H15FN6O2 B2428735 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 921150-72-3

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No. B2428735
CAS RN: 921150-72-3
M. Wt: 342.334
InChI Key: OQCHKGYALNNXAI-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds, including boronic acids and their esters, have garnered attention for BNCT. In this cancer treatment modality, boron carriers selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells. The compound’s boron moiety could potentially serve as a carrier for BNCT, although its stability in water must be carefully considered .

Hydrolysis Studies and Drug Stability

The stability of boronic pinacol esters in water is crucial for drug design and delivery. Phenylboronic pinacol esters, including our compound of interest, are susceptible to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring. Notably, the pH significantly influences the rate of hydrolysis, with acceleration observed at physiological pH. Researchers must exercise caution when considering these esters for pharmacological applications .

Synthetic Chemistry and Organic Synthesis

The compound’s tetrazole and urea moieties offer synthetic versatility. Researchers can exploit these functional groups for constructing novel molecules, such as ligands, catalysts, or bioactive compounds. The tetrazole ring, in particular, participates in diverse chemical transformations, making it valuable in organic synthesis .

Medicinal Chemistry and Drug Development

Given its unique structure, our compound could serve as a scaffold for designing new drugs. Medicinal chemists might explore modifications around the tetrazole and urea portions to enhance bioactivity, selectivity, and pharmacokinetics. Rational design based on computational studies could guide the development of potential therapeutic agents .

Rhodium-Catalyzed C–H Functionalization

The phenylhydrazine moiety in our compound could participate in C–H functionalization reactions. Rhodium-catalyzed coupling with alkynylcyclobutanols could lead to the synthesis of 1H-indazoles, a class of heterocyclic compounds with diverse biological activities. This pathway provides an alternative route to access these valuable molecules .

Materials Science and Supramolecular Chemistry

Exploring the self-assembly behavior of our compound could yield insights into supramolecular chemistry. Its ability to form hydrogen bonds or other non-covalent interactions might be harnessed for designing functional materials, such as sensors, molecular switches, or host–guest systems .

properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHKGYALNNXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

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